2-methyl-6-nitro-2H-indazole-3-carboxylic acid

Description

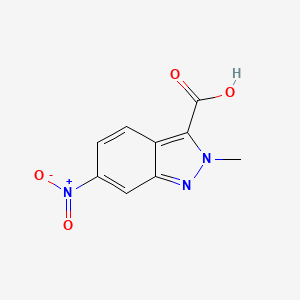

2-Methyl-6-nitro-2H-indazole-3-carboxylic acid is a heterocyclic compound featuring an indazole core substituted with a methyl group at position 2, a nitro group at position 6, and a carboxylic acid moiety at position 2. The indazole scaffold is notable for its pharmacological relevance, particularly in kinase inhibition and anticancer research.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6-nitroindazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O4/c1-11-8(9(13)14)6-3-2-5(12(15)16)4-7(6)10-11/h2-4H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWSODTYWIXQKPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=CC(=CC2=N1)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001246126 | |

| Record name | 2-Methyl-6-nitro-2H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001246126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1058740-78-5 | |

| Record name | 2-Methyl-6-nitro-2H-indazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1058740-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-6-nitro-2H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001246126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-nitro-2H-indazole-3-carboxylic acid typically involves the nitration of 2-methylindazole followed by carboxylation. One common method starts with 2-methyl-3-nitroaniline, which undergoes diazotization using sodium nitrite (NaNO2) and potassium iodide (KI) to form 1-iodo-2-methyl-3-nitrobenzene. This intermediate is then subjected to cyclization to yield the desired indazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at position 6 undergoes reduction to form an amine derivative. This reaction is critical for generating pharmacologically active intermediates.

Key Findings :

-

Catalytic hydrogenation (H₂/Pd-C) is more efficient than Fe-mediated reduction, offering higher yields and cleaner products.

-

The resulting amine is a precursor for further functionalization (e.g., acylation or sulfonation) .

Substitution Reactions

The nitro group participates in nucleophilic aromatic substitution (NAS) reactions under specific conditions.

Key Findings :

-

Methoxy substitution requires polar aprotic solvents (e.g., DMF) and elevated temperatures .

-

Hydrolysis to hydroxyl derivatives is less efficient due to competing decarboxylation .

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under thermal or acidic conditions.

| Reaction | Conditions | Product | Yield | References |

|---|---|---|---|---|

| COOH → H | H₂SO₄ (conc., 180°C, 2 h) | 2-Methyl-6-nitro-2H-indazole | 65% | |

| COOH → H | Cu powder in quinoline (200°C, 1 h) | 2-Methyl-6-nitro-2H-indazole | 75% |

Key Findings :

-

Copper-mediated decarboxylation in quinoline minimizes side reactions compared to acid-catalyzed methods.

Esterification and Amidation

The carboxylic acid group reacts with alcohols or amines to form esters or amides.

Key Findings :

-

Esterification with methanol and sulfuric acid is highly efficient, while amidation requires coupling agents like DCC .

Electrophilic Aromatic Substitution

The indazole ring undergoes electrophilic substitution at position 4 or 7 when activated.

Key Findings :

Scientific Research Applications

2-methyl-6-nitro-2H-indazole-3-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 2-methyl-6-nitro-2H-indazole-3-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitro and carboxylic acid functional groups. These interactions can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

5-Methyl-1H-indazole-3-carboxylic Acid

- Structure : Methyl group at position 5, carboxylic acid at position 3 .

- Key Differences : Lacks the nitro group at position 6, which reduces electron-withdrawing effects. The methyl group at position 5 may sterically hinder interactions compared to the 2-methyl substituent in the target compound.

- Implications : Lower molecular weight (176.17 g/mol for 3-methyl-1H-indazole-6-carboxylic acid; target compound likely higher due to nitro group) and altered solubility profiles.

6-Methoxy-N,2-dimethyl-2H-indazole-3-carboxamide

- Structure : Methoxy group at position 6, methyl at position 2, and carboxamide at position 3 .

- Key Differences : Replaces the nitro group with methoxy (electron-donating) and substitutes carboxylic acid with carboxamide.

Methyl 6-Methoxy-2-methyl-2H-indazole-3-carboxylate

- Structure : Methyl ester at position 3, methoxy at position 6, and methyl at position 2 .

- Key Differences : Ester group instead of carboxylic acid; methoxy instead of nitro.

- Implications : Esterification reduces acidity and improves volatility, while methoxy groups may alter metabolic stability compared to nitro substituents.

3-Methyl-1H-indazole-6-carboxylic Acid

Physical and Chemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Groups |

|---|---|---|---|---|

| 2-Methyl-6-nitro-2H-indazole-3-carboxylic acid | C₉H₇N₃O₄ | 221.17 (estimated) | 2-Me, 6-NO₂ | Carboxylic acid, nitro |

| 5-Methyl-1H-indazole-3-carboxylic acid | C₉H₈N₂O₂ | 176.17 | 5-Me | Carboxylic acid |

| 6-Methoxy-N,2-dimethyl-2H-indazole-3-carboxamide | C₁₁H₁₃N₃O₂ | 219.24 | 2-Me, 6-OMe | Carboxamide, methoxy |

| Methyl 6-methoxy-2-methyl-2H-indazole-3-carboxylate | C₁₁H₁₂N₂O₃ | 220.22 | 2-Me, 6-OMe | Ester, methoxy |

| 3-Methyl-1H-indazole-6-carboxylic acid | C₉H₈N₂O₂ | 176.17 | 3-Me | Carboxylic acid |

Biological Activity

Overview

2-Methyl-6-nitro-2H-indazole-3-carboxylic acid is a heterocyclic compound belonging to the indazole family, known for its diverse biological activities. Its unique structure, characterized by a nitro group and a carboxylic acid functional group on the indazole ring, contributes to its chemical reactivity and potential biological applications.

The compound can undergo various chemical reactions, including:

- Reduction : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

- Substitution : The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

- Oxidation : The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Reduction | H₂/Pd-C, ethanol | Under inert atmosphere |

| Substitution | Sodium methoxide, DMF | Heat |

| Oxidation | KMnO₄, water | Reflux |

The precise mechanism of action of this compound is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors through its functional groups. These interactions may lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in various biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that indazole derivatives possess significant antimicrobial activity. The presence of the nitro group may enhance this activity by interfering with bacterial cellular processes.

- Anticancer Potential : Indazoles have been investigated for their anticancer properties. The compound's ability to modulate enzyme activity may contribute to its effectiveness against cancer cell lines .

- Neuroprotective Effects : Some derivatives have been explored as monoamine oxidase (MAO) inhibitors, which are of interest in treating neurodegenerative diseases. The structure provides a basis for developing novel neuroprotective agents .

Case Studies and Research Findings

Several studies have documented the biological activity of compounds related to this compound:

- Study on MAO Inhibition : A study found that hybrids derived from indazoles exhibited selective inhibition against MAO isoform B, suggesting potential therapeutic applications in neurological disorders .

- Antitumor Activity : Another research highlighted the synthesis of various indazole derivatives that demonstrated significant antiproliferative effects against different cancer cell lines, with IC50 values indicating potent activity .

Comparative Analysis with Similar Compounds

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 2-Methyl-3-nitroindazole | Lacks carboxylate group; primarily studied for neuropharmacological effects | Moderate anticancer activity |

| Methyl indazole-3-carboxylate | Contains carboxylic acid but lacks nitro group | Limited antimicrobial properties |

| 1-(2-Nitrophenyl)-1H-indazole-3-carboxylic acid | Different substitution pattern; studied for antitumor properties | Significant anticancer effects |

Q & A

Basic: What synthetic strategies are recommended for preparing 2-methyl-6-nitro-2H-indazole-3-carboxylic acid?

Methodological Answer:

The synthesis typically involves:

Indazole Ring Formation : Cyclization of phenylhydrazine derivatives with ketones or aldehydes under acidic conditions (e.g., HCl or H₂SO₄) to form the indazole core .

Nitration : Selective nitration at the 6-position using mixed acid (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration. Monitoring via TLC or HPLC ensures reaction completion .

Carboxylic Acid Introduction : Hydrolysis of a pre-installed ester group (e.g., methyl or ethyl ester) using NaOH or LiOH in aqueous THF/MeOH .

Key Consideration : Optimize reaction time and temperature to prevent decomposition of the nitro group.

Advanced: How can conflicting crystallographic data for nitro-substituted indazoles be resolved?

Methodological Answer:

Contradictions in bond angles or nitro group orientation may arise due to:

- Polymorphism : Use differential scanning calorimetry (DSC) to identify polymorphic forms.

- Refinement Parameters : Re-analyze data with SHELXL , adjusting displacement parameters and restraint weights.

- Twinned Crystals : Apply the TWIN law in SHELXL for datasets with >5% twinning .

Example : A study on 3-methyl-6-nitro-1H-indazole revealed that improper refinement of the nitro group’s thermal motion led to skewed bond angles. Re-refinement with anisotropic displacement parameters resolved discrepancies .

Basic: What spectroscopic techniques validate the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 8.1–8.3 ppm for nitro groups; carboxylic acid proton absence due to deprotonation) .

- IR Spectroscopy : Identify key functional groups (e.g., NO₂ asymmetric stretch at ~1520 cm⁻¹, C=O stretch at ~1700 cm⁻¹) .

- Mass Spectrometry : ESI-MS in negative mode detects [M−H]⁻ ions, ensuring molecular weight alignment (e.g., calculated m/z for C₉H₇N₃O₄: 221.04) .

Advanced: How can contradictory bioactivity results in cell-based assays be addressed?

Methodological Answer:

Contradictions may stem from:

- Cell Line Variability : Validate activity across multiple lines (e.g., prostate carcinoma DU145 vs. PC3 cells) .

- Assay Conditions : Standardize ROS levels (nitro groups are redox-sensitive) and serum-free pre-incubation times .

- Metabolic Stability : Use LC-MS to quantify intracellular concentrations, ensuring the compound is not rapidly degraded .

Example : A 2020 study found that discrepancies in IC₅₀ values for similar indazoles were due to differences in cellular efflux pump expression .

Basic: What purification methods are effective for isolating this compound?

Methodological Answer:

- Recrystallization : Use ethanol/water (7:3 v/v) to exploit solubility differences between the product and nitro-containing byproducts .

- Column Chromatography : Employ silica gel with ethyl acetate/hexane (1:1) + 1% acetic acid to improve separation of polar impurities .

- HPLC : A C18 column with 0.1% TFA in acetonitrile/water (gradient: 20%→80% ACN) achieves >95% purity .

Advanced: How can computational modeling predict the pharmacological targets of this compound?

Methodological Answer:

Docking Studies : Use AutoDock Vina to screen against kinases (e.g., PKA, CDK) or receptors (e.g., mGluR5) based on indazole scaffolds’ known targets .

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability; focus on hydrogen bonds between the carboxylic acid and catalytic lysine residues .

QSAR Models : Train models using descriptors like LogP, polar surface area, and nitro group charge density to predict cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.